Benzene, 1-bromo-3-(octylthio)-
Overview
Description
Benzene, 1-bromo-3-(octylthio)-: is an organic compound that features a benzene ring substituted with a bromine atom and an octylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-(octylthio)- typically involves the bromination of a benzene derivative followed by the introduction of an octylthio group. One common method is the electrophilic aromatic substitution reaction where benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The resulting bromobenzene is then reacted with an octylthiol (C₈H₁₇SH) under suitable conditions to introduce the octylthio group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-bromo-3-(octylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The octylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products:
Substitution: Products like 1-methoxy-3-(octylthio)benzene.
Oxidation: Products like 1-bromo-3-(octylsulfinyl)benzene.
Reduction: Products like 1-octylthiobenzene.
Scientific Research Applications
Chemistry: Benzene, 1-bromo-3-(octylthio)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic substitution on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, Benzene, 1-bromo-3-(octylthio)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-3-(octylthio)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the octylthio group can participate in different chemical pathways, influencing the reactivity and stability of the compound. The presence of the octylthio group can enhance the lipophilicity of the molecule, affecting its interaction with biological membranes and proteins .
Comparison with Similar Compounds
- Benzene, 1-bromo-4-(octylthio)-
- Benzene, 1-chloro-3-(octylthio)-
- Benzene, 1-bromo-3-(hexylthio)-
Comparison: Benzene, 1-bromo-3-(octylthio)- is unique due to the specific positioning of the bromine and octylthio groups on the benzene ring. This positioning can influence the compound’s reactivity and physical properties. For example, the presence of a bromine atom at the 1-position and an octylthio group at the 3-position can result in different steric and electronic effects compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-3-octylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrS/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQZBXOAFYUCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50752143 | |
Record name | 1-Bromo-3-(octylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50752143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89165-41-3 | |
Record name | 1-Bromo-3-(octylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50752143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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